N,N-Dimethyloctanamide
Overview
Description
N,N-Dimethyloctanamide is an organic compound with the molecular formula C10H21NO. It is also known by other names such as N,N-Dimethylcaprylamide and Octanamide, N,N-dimethyl-. This compound is characterized by its clear, colorless to light yellow liquid appearance and is known for its weak amine odor. It is primarily used as a solvent in various industrial applications due to its stability and solubility properties .
Mechanism of Action
Target of Action
N,N-Dimethyloctanamide, also known as DMF, is an organic compound It is believed that this compound interacts with cell membranes.
Mode of Action
The mode of action of this compound involves altering the properties of cell membranes. This alteration can affect the permeability of the membrane, which can influence the uptake of drugs or the movement of ions across the membrane.
Biochemical Pathways
Given its role as a solvent in organic synthesis and catalytic reactions , it can be inferred that it may be involved in various biochemical reactions where it helps in the dissolution of organic compounds.
Pharmacokinetics
Its physical properties such as boiling point, flash point, and vapor pressure suggest that it has high volatility and solubility, which could influence its bioavailability.
Result of Action
Given its interaction with cell membranes and its role in altering their properties, it can be inferred that it may influence cellular processes by affecting the transport of substances across the cell membrane.
Action Environment
This compound is stable in air but can react with strong oxidizing agents . Therefore, environmental factors such as the presence of oxidizing agents and the ambient temperature could influence its action, efficacy, and stability. It should be used in a well-ventilated environment, away from sources of ignition and high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyloctanamide can be synthesized through the reaction of octanoyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{C}8\text{H}{17}\text{COCl} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}8\text{H}{17}\text{CON(CH}_3\text{)}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting octanoic acid with dimethylamine in the presence of a dehydrating agent. This method ensures a higher yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is relatively stable under normal conditions. Strong oxidizing agents can convert it into corresponding carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in basic or neutral conditions.
Major Products Formed:
Oxidation: Octanoic acid.
Reduction: N,N-Dimethylamine and octanol.
Substitution: Various substituted amides depending on the nucleophile used
Scientific Research Applications
N,N-Dimethyloctanamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and catalysis. Its ability to dissolve a variety of organic compounds makes it valuable in chemical reactions and processes.
Biology: The compound is used in the preparation of biological samples and as a solvent for various biochemical assays.
Medicine: this compound is explored for its potential use in drug delivery systems due to its solubility and stability properties.
Industry: It is used in the production of polymers, coatings, and as a solvent in the textile and plastic industries
Comparison with Similar Compounds
N,N-Dimethylformamide (DMF): A widely used solvent in organic synthesis with similar properties but a lower molecular weight.
N,N-Dimethylacetamide (DMAc): Another solvent with similar applications but different molecular structure and properties.
N,N-Dimethylcaprylamide: A compound with a similar structure but different chain length.
Uniqueness: N,N-Dimethyloctanamide stands out due to its specific chain length, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in dissolving a wide range of compounds, making it more versatile compared to shorter or longer chain analogs .
Properties
IUPAC Name |
N,N-dimethyloctanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-4-5-6-7-8-9-10(12)11(2)3/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRUBWHAOUIMDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027364 | |
Record name | N,N-Dimethyloctanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Octanamide, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1118-92-9 | |
Record name | N,N-Dimethyloctanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1118-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyloctanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanamide, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Dimethyloctanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyloctanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYLOCTANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO63R4XJMK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N-Dimethyloctanamide function as a catalytic cosolvent in biphasic reactions, particularly in the context of C-N cross-coupling reactions?
A1: this compound acts as a catalytic cosolvent by improving the solubility of reactants and facilitating their interaction in biphasic systems. [] In C-N cross-coupling reactions, which often involve an aqueous and an organic phase, this compound helps to overcome the mass transfer limitations between these phases. It effectively shuttles reactants between the phases, allowing for a more efficient reaction. This is particularly important for reactions involving catalysts that are preferentially soluble in one phase, as the cosolvent ensures better contact between the catalyst and all reactants. []
Q2: Can you provide an example of how this compound has been successfully employed in a multi-step synthesis of a pharmaceutical compound?
A2: this compound played a key role in a three-step flow synthesis of Imatinib, the active pharmaceutical ingredient in the leukemia drug Gleevec. [] Its use as a catalytic cosolvent in the C-N cross-coupling step eliminated the need for solvent switches, streamlining the process and increasing overall efficiency. This example highlights the potential of this compound to simplify and improve the synthesis of complex molecules, particularly in the context of continuous flow chemistry. []
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